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molecular formula C13H15FO2 B8636049 4-(Benzyloxy)-2-fluorocyclohexanone

4-(Benzyloxy)-2-fluorocyclohexanone

Cat. No. B8636049
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-UHFFFAOYSA-N
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Patent
US08431569B2

Procedure details

To a stirred solution of {[4-(benzyloxy)cyclohex-1-en-1-yl]oxy}(tert-butyl)dimethylsilane (11.5 g, 36.1 mmol) in DMF (75 mL) was added Selectfluor (25.6 g, 72.2 mmol) in small portions at 0° C. After completion of the reaction, the mixture was poured into 5% sodium bicarbonate solution. The resulting mixture was extracted with EtOAc, and the combined organics were washed with brine, dried, and concentrate to afford the title compound.
Name
{[4-(benzyloxy)cyclohex-1-en-1-yl]oxy}(tert-butyl)dimethylsilane
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:14][CH2:13][C:12]([O:15][Si](C(C)(C)C)(C)C)=[CH:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[B-](F)(F)(F)[F:24].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.C(=O)(O)[O-].[Na+]>CN(C=O)C>[CH2:1]([O:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([F:24])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
{[4-(benzyloxy)cyclohex-1-en-1-yl]oxy}(tert-butyl)dimethylsilane
Quantity
11.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC=C(CC1)O[Si](C)(C)C(C)(C)C
Name
Quantity
25.6 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C(CC1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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